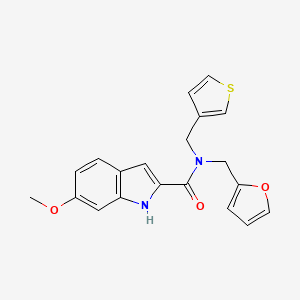

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Description

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted with methoxy, furan, and thiophene moieties. The indole scaffold is a privileged substructure in medicinal chemistry due to its ability to mimic protein surface elements and interact with diverse biological targets . The compound’s structure includes:

- Indole ring: A bicyclic aromatic system with a methoxy group at position 6, which may enhance solubility and metabolic stability.

- Dual N-alkylation: The carboxamide nitrogen is substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups.

For example, indole carboxamides are frequently explored in drug discovery for their kinase inhibitory or antimicrobial activities .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-16-5-4-15-9-19(21-18(15)10-16)20(23)22(11-14-6-8-26-13-14)12-17-3-2-7-25-17/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQGZMZUZJLHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be attached through nucleophilic substitution reactions. For example, the furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced using their respective halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural features of the target compound with analogous molecules:

| Compound Name | Core Structure | Substituents | Heterocycles Present | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Indole | 6-methoxy, N-(furan-2-ylmethyl), N-(thiophen-3-ylmethyl) | Furan, Thiophene | Carboxamide |

| N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]... | Pyrazole | 3-chloro-2-pyridyl, trifluoromethyl, 4-chloro-2-methylphenyl | Pyridine, Pyrazole | Carboxamide, Trifluoromethyl |

| 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)... | Furopyridine | 4-fluorophenyl, trifluoroethylamino, 1-phenylcyclopropyl | Furan, Pyridine | Carboxamide, Trifluoroethyl |

| N-[(Phenylmethylamino)methylsulfanyl-methylene]-1H-indole-2-carboxamide (7e) | Indole | Phenylmethylsulfanyl, methylene | None | Carboxamide, Sulfanyl |

Key Observations :

- Heterocycle Diversity : The target compound uniquely combines furan and thiophene, whereas analogs like the pyrazole derivative () prioritize pyridine/pyrazole systems. This may influence target selectivity due to differences in π-π stacking or hydrogen-bonding capabilities .

- Substituent Effects : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance, while the target compound’s methoxy group balances hydrophilicity.

- Bioisosteric Potential: The thiophene in the target compound could act as a bioisostere for furan or phenyl groups in other molecules, altering binding kinetics without sacrificing affinity .

Pharmacological and Physicochemical Properties

- Binding Interactions : The dual heterocycles may enable interactions with both polar (furan’s oxygen) and hydrophobic (thiophene’s sulfur) receptor pockets, a feature absent in simpler indole derivatives like compound 7e ().

- Toxicity : Thiophene-containing compounds sometimes pose hepatotoxicity risks due to reactive metabolite formation, a concern less prevalent in furan or pyridine derivatives .

Biological Activity

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, with the CAS number 1798027-67-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 366.4 g/mol. The compound features an indole core substituted with furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1798027-67-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468). For instance, a study reported an IC value of 25.72 ± 3.95 μM for the compound against MCF cell lines, indicating its effectiveness in inducing apoptosis in cancer cells .

Case Study: MCF Cell Line Assay

In a detailed examination of the compound's effects on MCF cell lines:

- Cell Lines Tested : MCF-7 and MDA-MB-468

- IC : 25.72 ± 3.95 μM

- Mechanism : Induction of apoptosis as confirmed by flow cytometry analysis.

The mechanisms through which this compound exerts its anticancer effects are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit key pathways involved in cell cycle progression.

- Induction of Apoptosis : Flow cytometry results indicate an increase in apoptotic cells upon treatment with the compound.

- Targeting Specific Proteins : Molecular docking studies suggest that the compound may interact with proteins involved in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. The presence of the methoxy group and the specific arrangement of the furan and thiophene rings appear to enhance its binding affinity to target proteins associated with cancer progression.

Key Findings from SAR Studies

- Methoxy Group : Enhances solubility and bioavailability.

- Furan and Thiophene Moieties : Contribute to increased potency against cancer cell lines.

- Indole Core : Essential for maintaining structural integrity and biological activity.

Q & A

Q. Basic

- NMR spectroscopy :

- Mass spectrometry (HRMS/LC-MS) : Validates molecular weight and detects impurities .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

How do structural analogs inform structure-activity relationship (SAR) studies for this compound?

Advanced

Comparative analysis of analogs reveals:

How can computational modeling predict pharmacokinetic properties of this compound?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate:

- Molecular dynamics simulations : Model interactions with targets (e.g., kinases) to optimize binding affinity .

Validation : Compare computational predictions with in vitro assays (e.g., microsomal stability tests) .

How should researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies may arise from:

- Assay conditions : Varying pH or temperature affects enzyme inhibition. Standardize protocols (e.g., IC₅₀ measurements at 37°C, pH 7.4) .

- Cellular models : Use isogenic cell lines to control for genetic variability in anticancer studies .

- Redundancy checks : Validate hits with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

What structural features influence this compound’s reactivity in follow-up derivatization?

Q. Basic

- Electron-rich heterocycles : Furan and thiophene undergo electrophilic substitution (e.g., bromination) for further functionalization .

- Methoxy group : Susceptible to demethylation under strong acidic/basic conditions, limiting derivatization strategies .

Recommendation : Protect reactive sites (e.g., Boc protection for amines) during multi-step synthesis .

How can researchers design experiments to identify the compound’s molecular targets?

Q. Advanced

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Transcriptomics : RNA-seq after compound treatment identifies dysregulated pathways (e.g., apoptosis-related genes) .

- Crystallography : Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.